molecular formula C10H13N3O2 B11895680 2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol

2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol

Cat. No.: B11895680
M. Wt: 207.23 g/mol
InChI Key: HOZZVBSDBGHQAM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with dimethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-5,6-dione.

    Reduction: 1,4-dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)quinoline: Similar structure but lacks the hydroxyl groups.

    1,4-Dihydroquinazoline-5,6-diol: Similar structure but lacks the dimethylamino group.

    2-Aminoquinazoline: Contains an amino group instead of a dimethylamino group.

Uniqueness

2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(dimethylamino)-1,4-dihydroquinazoline-5,6-diol

InChI

InChI=1S/C10H13N3O2/c1-13(2)10-11-5-6-7(12-10)3-4-8(14)9(6)15/h3-4,14-15H,5H2,1-2H3,(H,11,12)

InChI Key

HOZZVBSDBGHQAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCC2=C(N1)C=CC(=C2O)O

Origin of Product

United States

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